Product packaging for benzyl N-(4-acetylnorbornan-1-yl)carbamate(Cat. No.:)

benzyl N-(4-acetylnorbornan-1-yl)carbamate

Cat. No.: B15361612
M. Wt: 287.35 g/mol
InChI Key: UZUGJCMEFWXXHM-UHFFFAOYSA-N
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Description

Benzyl N-(4-acetylnorbornan-1-yl)carbamate is a bicyclic carbamate derivative characterized by a norbornane scaffold substituted with an acetyl group at the 4-position and a benzyl carbamate moiety at the 1-position. This compound belongs to a class of carbamates widely utilized in medicinal chemistry as intermediates for drug synthesis, particularly for their role as amine-protecting groups in multi-step synthetic routes . The norbornane framework imparts structural rigidity, which can enhance binding specificity in enzyme inhibition or receptor modulation. The benzyl carbamate group is frequently employed due to its balance of stability under acidic/basic conditions and ease of removal via hydrogenolysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B15361612 benzyl N-(4-acetylnorbornan-1-yl)carbamate

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

benzyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C17H21NO3/c1-13(19)16-7-9-17(12-16,10-8-16)18-15(20)21-11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,20)

InChI Key

UZUGJCMEFWXXHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(C1)(CC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-acetylnorbornan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-acetylnorbornan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-acetylnorbornan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce benzyl N-(4-hydroxynorbornan-1-yl)carbamate.

Scientific Research Applications

Benzyl N-(4-acetylnorbornan-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-(4-acetylnorbornan-1-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Benzyl Carbamates vs. tert-Butyl Carbamates

Property Benzyl N-(4-Acetylnorbornan-1-yl)carbamate tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Protecting Group Benzyl carbamate tert-Butyl carbamate (Boc)
Stability Stable under acidic conditions; cleaved by H₂/Pd Labile under strong acids; cleaved by TFA
Molecular Weight Higher (due to benzyl group) Lower (tert-butyl group reduces steric bulk)
Applications Preferred for hydrogenolysis-sensitive syntheses Widely used in peptide synthesis and orthogonal protection strategies

The benzyl carbamate group in the target compound offers superior stability in acidic environments compared to tert-butyl carbamates, making it advantageous for reactions requiring prolonged acid exposure. However, tert-butyl derivatives are more versatile in combinatorial chemistry due to their compatibility with diverse reaction conditions .

Di-Carbamate Derivatives

Di-carbamates, such as isosorbide di-ethyl carbamate, exhibit enhanced acetylcholinesterase (AChE) inhibition compared to mono-carbamates like this compound. For example:

  • Benzyl carbamate at isosorbide 2-position : Selectivity for butyrylcholinesterase (BuChE) over AChE (IC₅₀ ratio >10:1) .
  • Di-4-nitrophenyl carbamate : Potent dual inhibition of AChE and BuChE (IC₅₀ < 1 µM for both) .

The mono-carbamate structure of the target compound likely prioritizes BuChE inhibition, whereas di-carbamates broaden activity but may introduce off-target effects.

Bicyclic Scaffold Variations

Compound Core Structure Key Features
This compound Norbornane (bicyclo[2.2.1]heptane) High rigidity, sp³ hybridization enhances stereochemical control
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Azabicyclo[4.1.0]heptane Oxygen heteroatom improves solubility; reduced steric hindrance

The norbornane scaffold in the target compound provides greater conformational restriction compared to azabicyclo[4.1.0]heptane derivatives, which may improve target binding but reduce solubility.

Pharmacological Considerations

While direct data for the target compound are sparse, related carbamates exhibit the following trends:

  • Metabolic Stability: The acetyl group at the 4-position may enhance metabolic stability compared to non-acetylated norbornane carbamates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-(4-acetylnorbornan-1-yl)carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling benzyl chloroformate (Cbz-Cl) with a functionalized norbornane derivative. For example, 4-acetylnorbornan-1-amine can react with Cbz-Cl in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–25°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to Cbz-Cl), reaction time (4–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Data Insight : Similar carbamates report yields of 85–98% under optimized conditions, with impurities arising from incomplete acylation or solvent residues .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm carbamate formation (e.g., carbonyl resonance at δ ~155 ppm) and norbornane ring protons (distinct coupling patterns due to bicyclic rigidity) .
  • HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., unreacted amine or hydrolyzed intermediates) .
    • Data Insight : For structurally related compounds, discrepancies in melting points (±2°C) or NMR shifts (±0.1 ppm) often indicate stereochemical impurities .

Q. What are the key reactivity patterns of the carbamate and acetyl groups in this compound?

  • Methodological Answer : The carbamate group undergoes base-catalyzed hydrolysis to yield benzyl alcohol and a urea derivative, while the acetyl group is susceptible to nucleophilic attack (e.g., Grignard reagents). Reactivity studies should include:

  • pH-dependent stability assays (e.g., incubation in buffers from pH 2–12).
  • Derivatization experiments (e.g., acetylation with acetic anhydride to probe steric hindrance) .

Advanced Research Questions

Q. How does the norbornane scaffold influence the compound’s stereochemical outcomes in catalytic reactions?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints, affecting enantioselectivity in asymmetric catalysis. Advanced studies should:

  • Use X-ray crystallography (e.g., SHELXL refinement) to resolve spatial arrangements of substituents .
  • Perform DFT calculations to model transition states and predict regioselectivity in reactions like Diels-Alder cycloadditions .
    • Data Contradiction : Some studies report unexpected diastereomer ratios due to norbornane’s puckering dynamics, requiring multi-nuclear 1^1H-13^13C HSQC NMR for resolution .

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodological Answer : The compound’s hydrophobicity (logP ~3.5) necessitates formulation tweaks:

  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin encapsulation.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
    • Case Study : Analogous carbamates showed 3–5-fold solubility improvement with β-cyclodextrin, validated by dynamic light scattering (DLS) .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

  • Identify binding pockets (e.g., acetyl group interaction with catalytic lysine residues).
  • Predict binding affinities (ΔG calculations) and validate via SPR or ITC .
    • Data Insight : For HIF-1 inhibitors, carbamate derivatives exhibited IC50_{50} values correlating with computational ΔG scores (R2^2 = 0.89) .

Q. What analytical approaches resolve conflicting crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks require:

  • High-resolution X-ray data (Cu-Kα, λ = 1.5418 Å) with SHELXL refinement (R-factor <5%).
  • Complementary techniques : Raman spectroscopy to confirm carbonyl vibrations or TEM for crystal defect analysis .
    • Example : A related tert-butyl carbamate showed a 67.33° dihedral angle between aromatic rings, resolved via Hirshfeld surface analysis .

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